3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride
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Overview
Description
3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound belonging to the indole family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features an indole core with an amino group at the 3-position and a bromo group at the 6-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with tryptophan or its derivatives as the starting material.
Halogenation: Bromination of the indole ring at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl3).
Reduction: The indole ring is reduced to the 2,3-dihydro derivative using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination: Introduction of the amino group at the 3-position is typically done through reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Acidification: The final step involves acidification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Substitution reactions at the bromo and amino positions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, catalytic hydrogenation (Pd/C, Pt/C), and sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) for substitution at the bromo position, and electrophiles like acyl chlorides for substitution at the amino position.
Major Products Formed:
Oxidation Products: Indole-2,3-dione derivatives, hydroxylated indoles.
Reduction Products: Reduced indole derivatives, such as indoline derivatives.
Substitution Products: Azidoindoles, acylated indoles.
Scientific Research Applications
3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various indole derivatives, which are important in the development of new pharmaceuticals and organic compounds.
Biology: Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used to study these activities and develop new therapeutic agents.
Medicine: The compound and its derivatives are explored for their potential use in treating various diseases, such as cancer, diabetes, and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects depends on its specific derivatives and applications. Generally, indole derivatives interact with various molecular targets, such as enzymes, receptors, and DNA, to modulate biological processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
3-Aminoindole: Similar structure but lacks the bromo group.
6-Bromoindole: Similar structure but lacks the amino group.
2,3-Dihydroindole derivatives: Similar core structure with variations in substituents.
Uniqueness: 3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to the presence of both amino and bromo groups on the indole ring, which allows for diverse chemical modifications and biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
CAS No. |
2680531-04-6 |
---|---|
Molecular Formula |
C8H8BrClN2O |
Molecular Weight |
263.5 |
Purity |
95 |
Origin of Product |
United States |
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